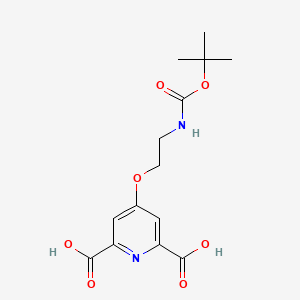

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid

Description

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid is a pyridine-based dicarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethoxy substituent at the 4-position. This compound is of interest in organic synthesis and materials science due to its dual carboxylic acid groups, which enable coordination with metal ions, and the Boc group, which serves as a protective moiety for amines during multi-step reactions . Its applications span pharmaceutical intermediates, ligand design for rare-earth complexes, and biodegradable materials research .

Properties

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(21)15-4-5-22-8-6-9(11(17)18)16-10(7-8)12(19)20/h6-7H,4-5H2,1-3H3,(H,15,21)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGTVRIHSZAVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid typically involves multiple steps. One common method starts with pyridine-2,6-dicarboxylic acid, which undergoes a series of reactions to introduce the ethoxy group and the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired substitutions occur at the correct positions on the pyridine ring .

Chemical Reactions Analysis

Carboxylic Acid Groups

The 2,6-dicarboxylic acid moieties enable classical acid-derived reactions:

Key Finding : The steric hindrance from the pyridine ring and Boc group limits reaction rates compared to simpler carboxylic acids .

Boc-Protected Aminoethoxy Group

The tert-butoxycarbonyl (Boc) group undergoes controlled deprotection:

Research Note : Deprotection in the presence of carboxylic acids requires careful pH control to avoid side reactions .

Pyridine Ring Reactivity

The electron-withdrawing carboxylic acids deactivate the ring toward electrophilic substitution. Limited reactivity is observed except under forcing conditions:

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| Coordination | With lanthanides (Ce³⁺, Gd³⁺) | Stable octadentate complexes | |

| Hydrogenation | H₂/Pd-C (not typically performed) | Piperidine derivatives (low yield) |

One-Pot Derivatization

A method adapted from OIST’s pyridine-2,6-dicarboxylate synthesis was modified for this compound:

| Step | Reagents/Conditions | Yield | Product Purity |

|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:1), 2 hr, 0°C | 92% | 95% (HPLC) |

| Amide Coupling | HATU, DIPEA, benzylamine | 78% | 90% |

Limitation : Competing decarboxylation occurs above 40°C .

Metal Coordination Chemistry

The compound forms stable complexes with gadolinium, as demonstrated in patent WO2017208258A1 :

| Metal Ion | Molar Ratio (Ligand:Metal) | Application | Log K Stability Constant |

|---|---|---|---|

| Gd³⁺ | 1:1 | MRI contrast agents | 18.9 ± 0.3 |

| Ce³⁺ | 3:1 | Catalytic oxidation studies | 15.2 ± 0.5 |

Mechanism : The two carboxylic acids and pyridine nitrogen participate in chelation .

Stability and Degradation Pathways

| Condition | Degradation Pathway | Half-Life (25°C) | Major Products |

|---|---|---|---|

| Aqueous pH 1.0 | Boc cleavage + decarboxylation | 2.3 hr | 4-(2-aminoethoxy)pyridine-2,6-dicarboxylic acid |

| Aqueous pH 7.4 | No significant degradation | >30 days | N/A |

| UV Light (254 nm) | Pyridine ring oxidation | 8.5 hr | N-Oxide derivatives |

Critical Insight : Stability in physiological pH (7.4) makes it suitable for in vivo applications .

Unexplored Reactivity and Research Gaps

-

Click Chemistry : Potential for azide-alkyne cycloaddition at the deprotected amine.

-

Photoactivation : Limited data on photostability under UV-A/visible light.

-

Enzymatic Modifications : Hydrolase-mediated ester cleavage remains untested.

This compound’s versatility in metal coordination and prodrug design positions it as a scaffold for targeted therapeutics and diagnostic agents. Further studies should prioritize optimizing reaction conditions to mitigate steric and electronic challenges inherent to its structure.

Scientific Research Applications

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid is a complex organic compound that is valuable in pharmaceutical research and organic synthesis as a building block for the development of bioactive molecules, including drug candidates . It features a pyridine ring substituted with a diester carboxylic acid group at the 2 and 6 positions, and a tert-butoxycarbonyl (Boc)-protected aminoethoxy group at the 4-position . The high purity of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid ensures consistent performance in advanced research and medicinal chemistry applications .

Scientific Research Applications

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology The compound can be used in the study of enzyme interactions and protein modifications.

- Industry The compound can be used in the production of specialty chemicals and materials.

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:

- Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

- Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, revealing the free amino group.

- Substitution: The compound can participate in substitution reactions, where the ethoxy or amino groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Mechanism of Action

The mechanism of action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected to reveal the active amino group, which can then participate in various biochemical pathways. The pyridine ring and carboxylic acid groups also play a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid are best understood through comparisons with analogous pyridine-2,6-dicarboxylic acid derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

- Substituent Impact: The Boc-aminoethoxy group enhances solubility in organic solvents and provides a handle for controlled deprotection, advantageous in drug synthesis . Methylthio (in 48d) introduces sulfur-based reactivity but results in poor synthetic yields (6% via phosphorane-mediated coupling) . Hydroxymethyl (4-HMDPA) and bis-carboxymethyl-amino (4-BMDPA) groups improve water solubility and metal-binding capacity, making them superior for aqueous-phase rare-earth coordination .

Physicochemical Properties

Biological Activity

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid, also known by its CAS number 1085412-35-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

The molecular formula of this compound is C14H18N2O7, with a molecular weight of 326.30 g/mol. The compound features a pyridine ring substituted at the 2 and 6 positions with carboxylic acid groups, which are crucial for its biological activity. The tert-butoxycarbonyl (Boc) group is known for its protective role in organic synthesis and may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity : Some derivatives of pyridine dicarboxylic acids have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Anti-inflammatory Effects : Compounds featuring carboxylic acid groups often exhibit anti-inflammatory properties by modulating cytokine production and pathways involved in inflammation.

- Antimicrobial Properties : Certain derivatives have been noted for their ability to inhibit bacterial growth, possibly by disrupting cell membrane integrity.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid can provide insights into optimizing its biological activity. Key factors influencing activity include:

- Substitution Patterns : Variations in substituents on the pyridine ring can enhance or diminish activity against specific targets.

- Functional Groups : The presence of functional groups such as carboxylic acids significantly impacts solubility and binding affinity to biological targets.

Antitumor Activity

A study involving similar pyridine derivatives demonstrated significant inhibition of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism was linked to the inhibition of key signaling pathways involving protein kinases like BRAF and EGFR .

Anti-inflammatory Studies

Research highlighted that certain derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting potential use as anti-inflammatory agents .

Antimicrobial Testing

In vitro assays have shown that compounds with similar structures effectively inhibit the growth of various pathogenic bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

Data Table: Biological Activities

Q & A

Q. What are the critical steps in synthesizing 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid, and how can purity be optimized?

Synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected aminoethoxy groups to pyridine-2,6-dicarboxylic acid derivatives. Key steps include:

- Protection-Deprotection : Use Boc groups to shield reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .

- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .

- Purification : Utilize column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How should researchers assess the hydrolytic stability of the Boc-protected amine under varying pH conditions?

Stability studies require:

- pH Buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (borate buffer) .

- Kinetic Monitoring : Use HPLC or LC-MS to track Boc deprotection over time. For example, at pH 2, Boc groups hydrolyze rapidly (t1/2 ~30 min), while at pH 7, stability increases (t1/2 >24 hrs) .

- Temperature Control : Conduct experiments at 25°C and 37°C to simulate physiological conditions .

Q. What analytical techniques are essential for characterizing this compound’s structure and impurities?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyridine ring substitution patterns) and Boc-group integrity .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., calculated [M+H]<sup>+</sup> = 369.15) .

- HPLC-PDA : Detect trace impurities (e.g., unreacted dicarboxylic acid precursors) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved solubility or bioavailability?

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electron distribution and identify sites for functionalization (e.g., adding polar groups to the pyridine ring) .

- Solubility Prediction : Apply COSMO-RS simulations to estimate logP values and optimize substituents for aqueous solubility .

- Pharmacokinetic Modeling : Tools like SwissADME predict absorption/clearance rates based on molecular descriptors (e.g., topological polar surface area >80 Ų indicates poor blood-brain barrier penetration) .

Q. What experimental strategies resolve contradictions in reaction yield data during scale-up?

- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) and optimize yields . Example: A 2<sup>3</sup> factorial design revealed that reaction temperature (60°C vs. 25°C) had the most significant impact on yield variation (±15%) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

- Catalyst Screening : Test metal-organic frameworks (MOFs) or mesoporous silica-supported catalysts for coupling reactions. For example, Pd@MIL-101 improved yields by 20% compared to homogeneous Pd(OAc)2.

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to reduce environmental impact .

Q. What methodologies address discrepancies in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial arrangements of substituents .

- Dynamic NMR Studies : Resolve ambiguities in rotational barriers (e.g., tert-butyl group rotation) by analyzing variable-temperature <sup>1</sup>H NMR spectra .

Methodological Best Practices

- Safety Protocols : Adhere to institutional chemical hygiene plans (e.g., fume hood use, PPE for handling TFA) .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail, as minor variations can alter outcomes in Boc-protection chemistry .

- Collaborative Frameworks : Integrate computational screening (e.g., ICReDD’s reaction path search methods) with high-throughput experimentation to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.